2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate
Description
Properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-6-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4S2/c18-11(14(19)20)5-7-26-15-10(2-1-6-21-15)16(22)24-9-3-4-13-12(8-9)25-17(23)27-13/h1-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQDFSIKMAXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)OC2=CC3=C(C=C2)SC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce alcohol derivatives .
Scientific Research Applications
2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit quorum sensing pathways in bacteria, thereby reducing virulence and biofilm formation. The compound’s unique structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its trifluoro-butenyl chain and benzoxathiol-nicotinate scaffold. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
*Approximate range based on empirical formulas in cited studies.
Key Observations :
Fluorinated Substituents: The trifluoro-butenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., indole- or oxadiazole-containing compounds) . This could improve resistance to enzymatic degradation in industrial applications.
Nicotinate vs. Acetamide: The nicotinate ester may confer higher bioavailability in non-polar solvents compared to acetamide derivatives, which are more polar due to hydrogen-bonding amide groups .
Benzoxathiol vs.
Enzyme Inhibition Potential (Inferred from Structural Analog Data)
While direct enzymatic data for the target compound is unavailable, insights can be drawn from structurally related molecules:
Table 2: Enzyme Inhibition Profiles of Analogs
| Compound / Study | α-Glucosidase IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX IC₅₀ (µM) |
|---|---|---|---|
| 8q (Oxadiazole-sulfanyl acetamide) | 49.71 ± 0.19 | - | - |
| 8g, 8h (BChE inhibitors) | - | 31.62 ± 0.16 | - |
| 8b (LOX inhibitor) | - | - | 99.30 ± 2.89 |
Hypotheses for Target Compound :
- The nicotinate ester might reduce solubility in aqueous environments, limiting bioavailability in biological systems compared to acetamides like 8q .
Biological Activity
The compound 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate is a novel derivative belonging to the class of benzoxathiol compounds. Its unique structure suggests potential biological activities that warrant detailed investigation. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzoxathiol moiety linked to a nicotinate group and a trifluorobutenyl sulfanyl substituent. The presence of fluorinated groups may enhance its pharmacological properties by increasing lipophilicity and metabolic stability.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of the benzoxathiol core followed by the introduction of the trifluorobutenyl sulfanyl group and subsequent attachment of the nicotinate moiety. The synthetic routes can be optimized for yield and purity using techniques such as column chromatography and recrystallization.
Antimicrobial Properties
Research indicates that derivatives of benzoxathiols exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Anticancer Activity
The anticancer potential of 2-Oxo-1,3-benzoxathiol derivatives has been a focal point in recent studies. In vitro assays have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-Oxo-1,3-benzoxathiol | ACP-03 (gastric) | 4.8 |
| 2-Oxo-1,3-benzoxathiol | SKMEL-19 (melanoma) | 2.8 |
| 2-Oxo-1,3-benzoxathiol | HCT-116 (colon) | 9.4 |
These results indicate that the compound exhibits promising activity against cancer cells, with IC50 values below the threshold (10 µM) considered indicative of significant activity .
The mechanism by which 2-Oxo-1,3-benzoxathiol exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, leading to apoptosis.
- Membrane Disruption : Antimicrobial activity may result from compromising the integrity of microbial membranes.
Case Studies
Several case studies have been conducted to evaluate the biological activity and safety profile of benzoxathiol derivatives:
- Study on Anticancer Efficacy : A study evaluated various derivatives against multiple cancer cell lines using MTT assays. The results highlighted that modifications in substituents significantly influenced cytotoxicity.
- Antimicrobial Activity Assessment : Another study focused on assessing the antimicrobial efficacy against common pathogens, demonstrating substantial inhibition zones compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
